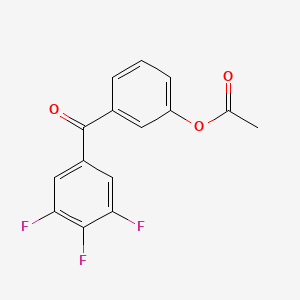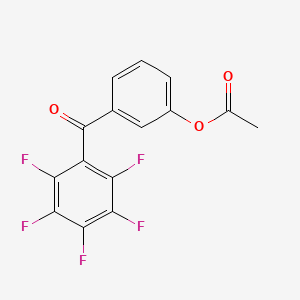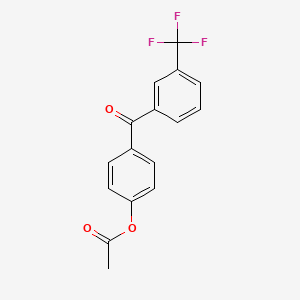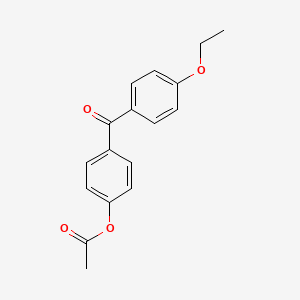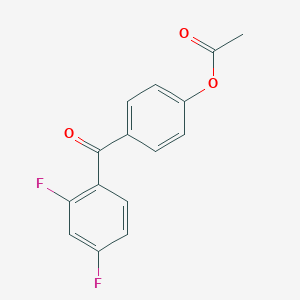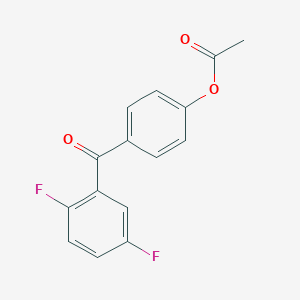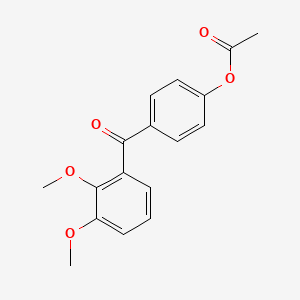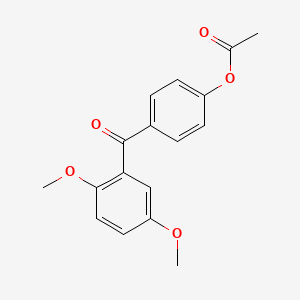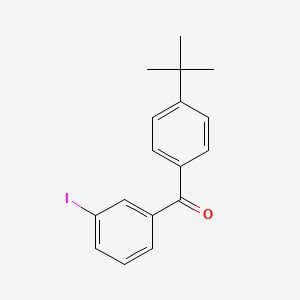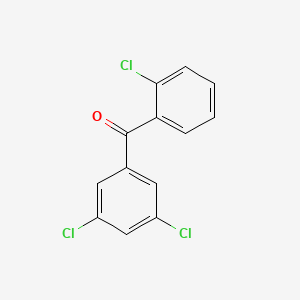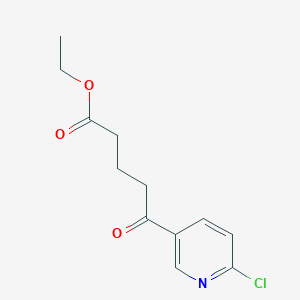
Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and an ethyl ester group at the 5th position
Applications De Recherche Scientifique
Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate is a chemical compound that is structurally similar to Nitenpyram . Nitenpyram is an insect neurotoxin that belongs to the class of neonicotinoids . It primarily targets the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses, and its disruption leads to paralysis and death in insects .
Mode of Action
The compound interacts with its target, the nAChR, by binding irreversibly, causing a stop of the flow of ions in the postsynaptic membrane of neurons . This blockage disrupts neural signaling, leading to paralysis and eventual death of the insect . It’s important to note that this compound is highly selective towards the variation of the nAChR which insects possess .
Biochemical Pathways
The disruption of these pathways, which are crucial for nerve impulse transmission, leads to the paralysis and death of the insect .
Pharmacokinetics
It has been found that similar compounds have high gi absorption and are bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
The primary result of the action of this compound is the paralysis and death of insects. This is achieved through the disruption of neural signaling in the insect’s central nervous system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, similar compounds like Nitenpyram have a low degradation rate when used for agricultural purposes, which allows for long-lasting protection of the crops against plant-sucking insects . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 6-chloropyridine-3-carboxylate.
Oxidation: The ester is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., room temperature).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., water, acetone), temperature (e.g., room temperature).
Major Products
Substitution: Substituted pyridine derivatives.
Reduction: Hydroxy derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Comparaison Avec Des Composés Similaires
Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate can be compared with other similar compounds, such as:
Ethyl 5-(6-bromopyridin-3-YL)-5-oxovalerate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
Ethyl 5-(6-fluoropyridin-3-YL)-5-oxovalerate: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.
Ethyl 5-(6-methylpyridin-3-YL)-5-oxovalerate: Substituted with a methyl group, which may affect its steric and electronic properties.
Propriétés
IUPAC Name |
ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)5-3-4-10(15)9-6-7-11(13)14-8-9/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVFGNNFUNLNGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641800 |
Source


|
| Record name | Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-65-9 |
Source


|
| Record name | Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

